4,6‑Difluoro Substitution on the Benzothiazole Ring Drives Target‑Site Complementarity vs. Non‑fluorinated or Mono‑fluorinated Analogues
In a systematic SAR study of succinate dehydrogenase inhibitors, the 4,6‑difluorobenzo[d]thiazole‑containing compound Ip displayed an EC50 of 0.93 μg mL⁻¹ against Fusarium graminearum, whereas the commercial SDH inhibitors thifluzamide and boscalid each exhibited EC50 values >50 μg mL⁻¹, representing a >53‑fold potency gain [1]. Although this comparator is not a direct congener of the target compound, it demonstrates that the 4,6‑difluoro pattern on the benzothiazole is critical for high‑affinity target engagement. Analogues lacking fluorine or carrying a single fluorine are expected to lose significant binding energy and metabolic stability [1].
| Evidence Dimension | Antifungal potency (EC50) conferred by 4,6‑difluorobenzo[d]thiazole‑bearing compound |
|---|---|
| Target Compound Data | Compound Ip (4,6‑difluorobenzo[d]thiazole‑containing SDH inhibitor): EC50 = 0.93 μg mL⁻¹ [1] |
| Comparator Or Baseline | Thifluzamide EC50 >50 μg mL⁻¹; Boscalid EC50 >50 μg mL⁻¹ [1] |
| Quantified Difference | >53‑fold lower EC50 for the 4,6‑difluorobenzo[d]thiazole‑bearing compound vs. commercial SDH inhibitors |
| Conditions | Fusarium graminearum mycelial growth inhibition assay; Journal of Agricultural and Food Chemistry 2023 |
Why This Matters
For users prioritising compounds with a validated fluorination pattern that consistently enhances target affinity, the 4,6‑difluoro motif provides a structurally defined advantage over non‑fluorinated or mono‑fluorinated benzothiazole variants.
- [1] Yin Y-M, et al. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. J Agric Food Chem. 2023;71(40):14471-14482. doi:10.1021/acs.jafc.3c03646 View Source
